N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-butyl-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4S/c1-3-4-15-27-22(32)14-13-21-25(34)31-24(29-21)19-7-5-6-8-20(19)30-26(31)36-16-23(33)28-17-9-11-18(35-2)12-10-17/h5-12,21H,3-4,13-16H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINABEIPOZNSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic compound with potential therapeutic applications. Its unique structure includes an imidazoquinazoline core, which has been studied for various biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 571.6 g/mol. The structure features a butyl group and a methoxyphenyl carbamoyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 571.6 g/mol |
| CAS Number | 1106720-77-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit kinase activity, affecting cell signaling pathways involved in inflammation and cancer progression. The imidazoquinazoline structure enhances its binding affinity to biological macromolecules, potentially leading to significant therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related imidazoquinazoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the PI3K/Akt signaling pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of various bacterial strains by disrupting their cellular processes. This activity is believed to stem from its ability to interfere with bacterial protein synthesis and cell wall integrity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It may reduce the expression of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study involving a series of imidazoquinazoline derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7 and HeLa). The study highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity .
- Antimicrobial Screening : In a screening assay against common pathogens such as E. coli and S. aureus, derivatives showed significant inhibition at concentrations as low as 10 μM. The mechanism was attributed to disruption of bacterial membrane integrity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The imidazo[1,2-c]quinazolinone core distinguishes this compound from analogs with triazolo[4,3-a]quinazolinone (e.g., CHEMENU’s compound, C24H26N6O3S) or thiazolo[2,3-c][1,2,4]triazol-3-yl systems (e.g., ECHEMI’s C22H16ClN5OS2) . These scaffolds influence electronic properties, metabolic stability, and binding interactions. For instance:
- Triazoloquinazolinone: Additional nitrogen atoms may enhance solubility or hydrogen bonding .
- Thiazolo-triazole : Sulfur-containing rings could improve lipophilicity .
Substituent Analysis
- 4-Methoxyphenylcarbamoyl : Electron-donating methoxy group may enhance solubility compared to chlorophenyl (e.g., hydroxamic acids in Molecules 2011 ) or benzylcarbamoyl (CHEMENU compound) .
- N-butyl propanamide : The alkyl chain likely increases lipophilicity versus shorter chains (e.g., hydroxamic acids with cyclohexyl groups) .
Physicochemical Properties
Q & A
Q. What are the critical steps in synthesizing N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide, and how can yield and purity be optimized?
The synthesis involves sequential reactions, including sulfanylation, amide coupling, and cyclization. Key steps include:
- Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution under controlled pH and temperature .
- Amide Coupling : Using carbodiimide crosslinkers (e.g., HBTU) in polar aprotic solvents like DMSO to form the carbamoyl linkage .
- Cyclization : Acid- or base-mediated closure of the imidazoquinazolinone ring .
Optimization : Yield can be improved by iterative solvent screening (e.g., switching from THF to DMF for better solubility) and purification via column chromatography with gradient elution. Purity (>95%) is confirmed by HPLC and NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Core techniques include:
- 1H/13C NMR : To confirm proton environments and carbon backbone, especially for distinguishing imidazoquinazolinone tautomers .
- HRMS : For molecular weight validation and isotopic pattern analysis .
- IR Spectroscopy : To identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Contradictions : Discrepancies in peak splitting (e.g., overlapping signals in aromatic regions) are resolved by 2D NMR (COSY, HSQC) and variable-temperature experiments .
Q. How are in vitro biological assays designed to evaluate this compound’s activity, and what controls are necessary?
- Assay Design : Use cell lines (e.g., HeLa or MCF-7) for antiproliferative assays with 72-hour exposure and MTT/PrestoBlue endpoints. Include dose-response curves (1–100 µM) .
- Controls : Positive controls (e.g., doxorubicin), solvent controls (DMSO ≤0.1%), and blank wells for background subtraction. Triplicate runs and Z’-factor validation ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases) using the compound’s 3D structure (generated via DFT optimization). Focus on hydrogen bonds with the quinazolinone core and sulfanyl group .
- Limitations : Force fields may misrepresent solvation effects or conformational flexibility. Validate with MD simulations (>100 ns) and compare to experimental IC50 data .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
Q. How can multi-step synthetic routes be optimized using machine learning (ML)?
- Reaction Condition Prediction : Train ML models on historical data (solvent, catalyst, temperature) to recommend optimal conditions for sulfanylation or cyclization .
- Yield Optimization : Bayesian optimization algorithms iteratively adjust parameters (e.g., stoichiometry, reaction time) based on real-time HPLC feedback .
Q. What methodologies reconcile discrepancies in reaction mechanisms proposed for the imidazoquinazolinone formation?
Q. How can cross-disciplinary approaches (e.g., computational + experimental) enhance SAR studies?
- Fragment-Based Design : Combine virtual screening of substituents (e.g., varying the N-butyl chain) with parallel synthesis and high-throughput bioassays .
- Pharmacophore Mapping : Overlap DFT-calculated electrostatic potentials with crystallographic data of homologous targets to prioritize analogs .
Methodological Challenges
Q. What experimental protocols ensure reproducibility in multi-step syntheses of this compound?
- Standardization : Pre-dry solvents (e.g., DMF over molecular sieves) and use Schlenk lines for moisture-sensitive steps .
- Batch Records : Document reaction parameters (e.g., cooling rates during exothermic steps) and raw spectral data for audit trails .
Q. How do functional groups (e.g., sulfanyl, methoxyphenyl) influence reactivity in downstream derivatization?
- Sulfanyl Group : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage. Use mild oxidizing agents (e.g., H2O2) for controlled sulfoxide formation .
- Methoxyphenyl : Participates in electrophilic substitutions (e.g., nitration) under acidic conditions; monitor regioselectivity via NOESY .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
